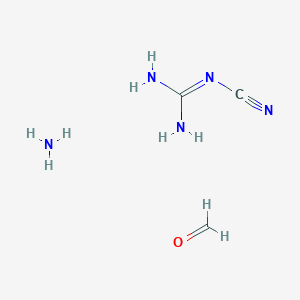
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, cyano-, polymer with ammonia and formaldehyde is a complex polymeric compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines the functionalities of guanidine, cyano groups, ammonia, and formaldehyde. It is widely used in industrial applications, particularly in the production of resins, adhesives, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the reaction of guanidine with formaldehyde and ammonia under controlled conditions. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds.
Industrial Production Methods
Industrial production of this polymer often involves the use of thiourea derivatives as guanidylating agents, using coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has also been shown to be an efficient guanidylating agent. The process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, copper catalysts, and various amines . The conditions for these reactions are typically mild, often conducted in aqueous solutions or under solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamide can produce N,N’,N’'-trisubstituted guanidines .
Applications De Recherche Scientifique
Guanidine, cyano-, polymer with ammonia and formaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its ability to form hydrogen bonds, its planarity, and its high basicity . The guanidinium cation formed upon protonation has a number of resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity . This feature allows the compound to interact with various molecular targets and pathways, including amino acids and nucleic acid bases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine compounds.
S-methylisothiourea: An efficient guanidylating agent used in similar synthetic processes.
Cyanamides: React with derivatized amines to produce guanidine derivatives.
Uniqueness
Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its combination of guanidine, cyano groups, ammonia, and formaldehyde, which imparts distinct chemical properties and reactivity. Its ability to form stable guanidinium cations and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
12656-22-3 |
|---|---|
Formule moléculaire |
C3H9N5O |
Poids moléculaire |
131.14 g/mol |
Nom IUPAC |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
Clé InChI |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
SMILES canonique |
C=O.C(#N)N=C(N)N.N |
Numéros CAS associés |
67786-29-2 34728-25-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


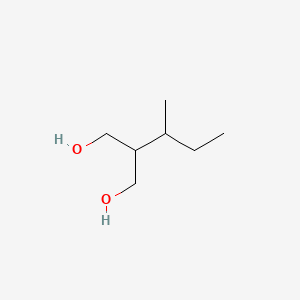
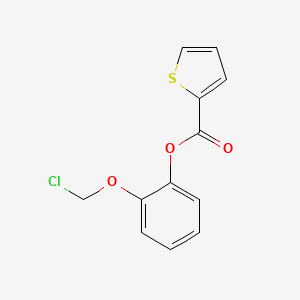


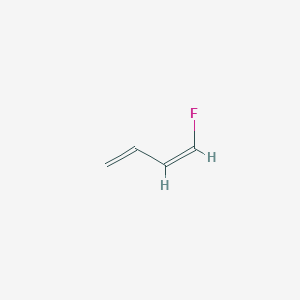
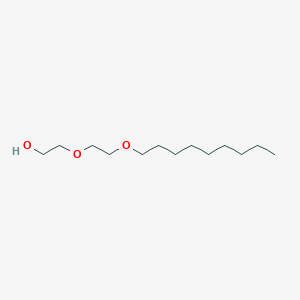
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
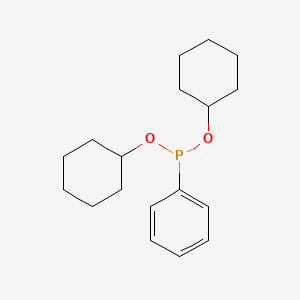

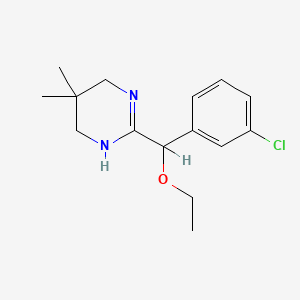
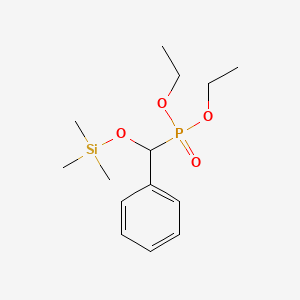
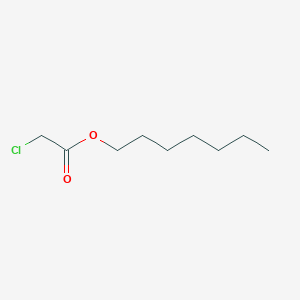
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
